3-(4-bromophenyl)-1H-quinazoline-2,4-dithione
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Overview
Description
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core substituted with a 4-bromophenyl group and two sulfur atoms at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Formation of Quinazoline Core: 4-bromoaniline reacts with anthranilic acid in the presence of a dehydrating agent to form 4-bromo-2-aminobenzamide.
Cyclization: The 4-bromo-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base to form the quinazoline-2,4-dithione core.
Final Product:
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Common industrial methods include the use of microwave-assisted synthesis and phase-transfer catalysis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazoline-4(3H)-one: Similar structure but lacks the dithione moiety.
4-(4-Bromophenyl)quinazoline-2-thione: Contains only one sulfur atom.
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dithione: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the quinazoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
676154-37-3 |
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Molecular Formula |
C14H9BrN2S2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI Key |
FCGNICFSHPSZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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